Darusentan

Endothelin receptor pharmacology Radioligand binding assay ETA/ETB selectivity

Darusentan (LU-135252, HMR-4005) is the only ETA-selective endothelin antagonist with Phase III data in treatment-resistant hypertension, bridging the selectivity gap between ultra‑selective ambrisentan and dual antagonists. Its 100‑fold ETA/ETB selectivity, minimal hepatobiliary transporter interaction, and defined synthetic route with chiral resolution make it the definitive reference standard for propanoic‑acid‑based ERA development. Procure ≥98% purity for method validation, impurity profiling, or preclinical studies requiring once‑daily oral dosing with a 12.5‑h half‑life.

Molecular Formula C22H22N2O6
Molecular Weight 410.4 g/mol
CAS No. 171714-84-4
Cat. No. B1669833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarusentan
CAS171714-84-4
Synonyms(+)-(S)-2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-3-methoxy-3,3-diphenylpropionic acid
2-(4,6-dimethoxypyrimidin-2-yloxy)-3-methoxy-3,3-diphenylpropionic acid
benzenepropanoic acid, alpha-((4,6-dimethoxy-2-pyrimidinyl)oxy)-beta-methoxy-beta-phenyl-, (S)-
darusentan
LU 127043
LU 135252
LU-135252
Molecular FormulaC22H22N2O6
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC
InChIInChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1
InChIKeyFEJVSJIALLTFRP-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Darusentan (CAS 171714-84-4) for Resistant Hypertension: An Evidence-Based Procurement Guide


Darusentan (LU-135252, HMR-4005) is an orally bioavailable, propanoic acid-based selective endothelin type A (ETA) receptor antagonist [1]. It was developed as an add-on therapy for treatment-resistant hypertension, targeting patients uncontrolled on ≥3 antihypertensive agents including a diuretic [2]. The active pharmaceutical ingredient is the (+)-(S)-enantiomer with molecular formula C22H22N2O6 and molecular weight 410.42 [3]. Key procurement-relevant characteristics include a 12.5-hour elimination half-life enabling once-daily oral dosing and a defined synthetic route with established chiral resolution protocols [4]. This guide provides verifiable, quantitative differentiation of darusentan from its closest endothelin receptor antagonist (ERA) analogs.

Why Darusentan Cannot Be Replaced with Ambrisentan, Bosentan, or Macitentan


Endothelin receptor antagonists (ERAs) are not functionally interchangeable. Darusentan, ambrisentan, bosentan, and macitentan differ substantially in three procurement-critical parameters: (1) ETA/ETB receptor subtype selectivity ratio, which determines target engagement profile and downstream pharmacology; (2) hepatobiliary transporter interaction potential, which correlates with clinical hepatotoxicity risk; and (3) approved or intended clinical indication, with darusentan uniquely positioned in resistant hypertension while ambrisentan and macitentan are approved exclusively for pulmonary arterial hypertension (PAH) [1]. Substituting darusentan with a non-selective dual antagonist (bosentan, macitentan) would alter ETB-mediated clearance of endothelin-1 and increase plasma ET-1 levels, a pharmacodynamic marker not observed with ETA-selective agents [2]. Substituting with ambrisentan would introduce a >40-fold difference in ETA selectivity and an indication mismatch [3]. The quantitative evidence below establishes why darusentan must be evaluated on its own differential merits.

Quantitative Evidence Guide: Darusentan Differentiation vs. Ambrisentan, Bosentan, and Macitentan


ETA Receptor Binding Affinity and Subtype Selectivity: Darusentan vs. Ambrisentan

Darusentan exhibits high-affinity binding to the ETA receptor (Ki = 1.4 nM) and 100-fold selectivity for ETA over ETB (Ki ETB = 184 nM) . Ambrisentan, the closest structural and pharmacologic analog, demonstrates substantially higher ETA affinity (Ki = 0.011-0.016 nM) and approximately 4,000-fold selectivity for ETA over ETB [1]. This represents a ~40-fold greater selectivity ratio for ambrisentan compared to darusentan. The clinical significance of this selectivity difference has not been established; however, from a research tool perspective, darusentan provides an intermediate selectivity window between highly selective agents (ambrisentan) and dual antagonists (bosentan, macitentan), enabling nuanced investigation of ETA/ETB receptor pharmacology [2]. Bosentan, by contrast, exhibits only 20-fold selectivity (Ki ETA = 4.7 nM, ETB = 95 nM) [3].

Endothelin receptor pharmacology Radioligand binding assay ETA/ETB selectivity

Clinical Blood Pressure Reduction in Resistant Hypertension: Darusentan vs. Placebo

In a randomized, double-blind, placebo-controlled Phase III trial (DORADO; NCT00330369) in 379 patients with treatment-resistant hypertension (≥3 antihypertensives including a diuretic), darusentan produced significant dose-dependent reductions in clinic systolic/diastolic blood pressure. At 14 weeks, the 50 mg, 100 mg, and 300 mg once-daily doses reduced BP by 17/10 mmHg, 18/10 mmHg, and 18/11 mmHg, respectively, compared to 9/5 mmHg with placebo (p<0.0001 for all comparisons) [1]. The net treatment effect over placebo was 8-9 mmHg systolic and 5-6 mmHg diastolic. Notably, >50% of darusentan-treated patients achieved goal BP (<140/90 mmHg) versus ~25% with placebo [2]. While ambrisentan has demonstrated BP-lowering in hypertension studies, it is not indicated for resistant hypertension and lacks Phase III efficacy data in this population [3]. Aprocitentan, a newer dual ERA, showed 4-week systolic BP reduction of 3.8 mmHg over placebo in the PRECISION trial (p=0.0042), representing a smaller net effect size than darusentan's 8-9 mmHg reduction, though cross-trial comparisons carry inherent limitations [4].

Resistant hypertension Clinical trial Add-on therapy

Hepatobiliary Transporter Interaction: Darusentan Demonstrates Minimal Hepatic Uptake Inhibition

In sandwich-cultured human hepatocytes, darusentan and ambrisentan did not inhibit human hepatic transporters OATP, NTCP, or BSEP, whereas bosentan and sitaxsentan demonstrated concentration-dependent inhibition [1]. Quantitative assessment of transporter-mediated influx showed that darusentan influx was minimally affected (84%-100% of control), while bosentan influx was markedly reduced (32%-58% of control) [2]. This differential transporter interaction provides a mechanistic explanation for the increased hepatotoxicity observed clinically with bosentan and sitaxsentan, which led to sitaxsentan's market withdrawal and bosentan's REMS program for liver monitoring, whereas darusentan has not been associated with hepatotoxic signals in clinical development [3]. Macitentan, a sulfamide-containing dual ERA, shows intermediate hepatobiliary effects with higher cellular accumulation than bosentan [4].

Hepatotoxicity Drug transport Bile acid Safety pharmacology

Pharmacokinetic Profile: Once-Daily Dosing Enabled by 12.5-Hour Half-Life

Darusentan exhibits an elimination half-life of 12.5 hours following oral administration, supporting once-daily dosing in clinical studies [1]. In rat pharmacokinetic studies using UPLC-MS/MS, darusentan demonstrated high plasma recovery (87.6%-97.1%) and acceptable intra- and inter-day precision (RSD <7.71%) following oral administration of 10.0 mg/kg [2]. Ambrisentan has a longer half-life of 15 hours (effective, due to active metabolites) and is also dosed once daily, but carries an FDA-mandated REMS program due to teratogenicity risk [3]. Bosentan has a shorter half-life (~5 hours) and requires twice-daily dosing, but induces CYP2C9 and CYP3A4, creating drug-drug interaction liability that darusentan lacks [4]. Macitentan has a 16-hour half-life but its active metabolite has a 48-hour half-life, resulting in complex accumulation kinetics [5]. Darusentan's intermediate half-life, hepatic metabolism without known CYP induction, and once-daily dosing represent a balanced pharmacokinetic profile among ERAs [1].

Pharmacokinetics Oral bioavailability Dosing regimen

Synthesis and Enantiomeric Purity: Established Chiral Resolution Protocol for (+)-Darusentan

Darusentan and ambrisentan share a common synthetic pathway featuring Darzens condensation of benzophenone with methyl chloroacetate, followed by epoxide ring-opening and chiral resolution [1]. The (+)-(S)-enantiomer is the pharmacologically active form. An improved process disclosed in US Patent 8,404,840 enables preparation of darusentan with HPLC purity greater than 99.00% [2]. The synthesis proceeds via intermediate resolution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, followed by coupling with 4,6-dimethoxypyrimidin-2-ol [3]. In contrast, bosentan synthesis involves sulfonamide coupling with distinct starting materials and does not require chiral resolution (bosentan is achiral), while macitentan synthesis introduces a sulfamide moiety and bromopyrimidine coupling [4]. The shared synthetic route with ambrisentan provides economies of scale for manufacturers and a well-characterized impurity profile, though the methoxy substitution (darusentan) versus methyl substitution (ambrisentan) on the pyrimidine ring requires separate validation of coupling efficiency and yield [5].

Chiral synthesis Process chemistry GMP manufacturing

Indication-Specific Development: Darusentan Uniquely Positioned for Resistant Hypertension

Among endothelin receptor antagonists, darusentan is the only agent whose primary clinical development program focused exclusively on treatment-resistant hypertension rather than pulmonary arterial hypertension (PAH) [1]. Ambrisentan, bosentan, and macitentan are FDA-approved for PAH (WHO Group 1) and are not indicated for systemic hypertension [2]. The DORADO Phase III program (DAR-311, DORADO-AC) enrolled patients receiving full doses of ≥3 antihypertensive drugs including a diuretic, a patient population distinct from PAH trials [3]. Darusentan's clinical development in resistant hypertension provides a unique evidentiary base for this indication, with documented efficacy and safety in >1,000 patients across Phase II-III trials [4]. While aprocitentan has recently shown efficacy in resistant hypertension (PRECISION trial), it is a dual ERA with different selectivity profile [5]. This indication-specific development means that darusentan is the only ETA-selective ERA with robust Phase III data in treatment-resistant hypertension, a key differentiator for clinical research applications.

Drug development Clinical indication Resistant hypertension

Optimal Research and Procurement Applications for Darusentan


Investigating ETA Receptor Pharmacology with Intermediate Selectivity

Researchers requiring an ETA antagonist with affinity and selectivity between the ultra-selective ambrisentan (~4,000-fold) and the dual antagonists bosentan (20-fold) and macitentan (100-fold) should select darusentan. Its Ki of 1.4 nM for ETA and 100-fold selectivity over ETB enables study of ETA-mediated effects while preserving some ETB function, a profile not replicated by any other commercially available ERA . This is particularly relevant for investigations of vascular tone regulation, where complete ETB blockade may confound interpretation of ETA-specific effects [1].

Clinical Research in Treatment-Resistant Hypertension Requiring Validated Efficacy Data

Darusentan is the only ETA-selective ERA with Phase III clinical trial data specifically in treatment-resistant hypertension (DORADO program). Investigators designing clinical studies in this patient population should use darusentan based on its documented 8-9 mmHg net systolic BP reduction over placebo and >50% goal BP attainment rate . This evidence base distinguishes darusentan from ambrisentan, bosentan, and macitentan, which lack indication-specific efficacy data in resistant hypertension [1].

In Vivo Studies Requiring Minimal Hepatic Transporter Interaction

For experimental designs where hepatic safety is a critical endpoint or where co-administration with other hepatically cleared compounds is necessary, darusentan's minimal interaction with OATP, NTCP, and BSEP transporters (influx 84%-100% of control) provides a cleaner pharmacological profile than bosentan (influx 32%-58% of control) . This differential transporter profile may reduce confounding hepatobiliary effects in preclinical toxicology or drug-drug interaction studies [1].

Synthesis and Process Chemistry Reference Standard

Darusentan serves as a valuable reference standard for process chemistry development of propanoic acid-based ERAs. Its synthesis shares the Darzens condensation and chiral resolution steps with ambrisentan, differing only in the final pyrimidine substitution (methoxy vs. methyl) . Procurement of high-purity (>99.00% by HPLC) darusentan as a reference material enables method validation, impurity profiling, and quality control for both darusentan and structurally related ERA manufacturing processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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